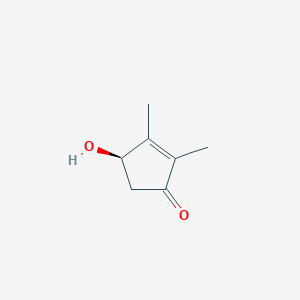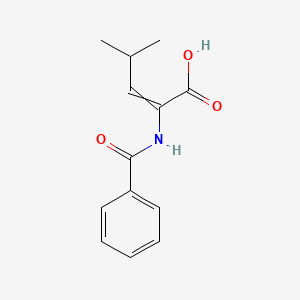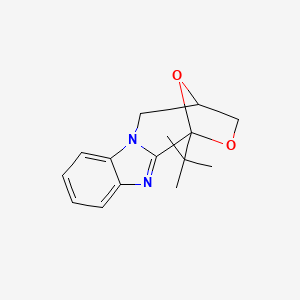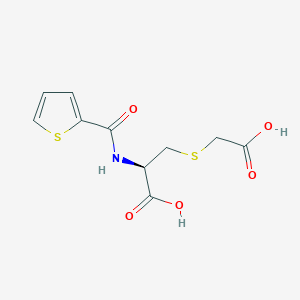
1,1-Dimethoxy-1-methylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-1-methylsilanamine is an organosilicon compound with the molecular formula C4H11NO2Si. This compound is characterized by the presence of a silicon atom bonded to a methyl group and two methoxy groups, along with an amine group. It is a versatile compound used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxy-1-methylsilanamine can be synthesized through several methods. One common method involves the reaction of methyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:
CH3SiCl3+2CH3OH→CH3Si(OCH3)2Cl+HCl
The intermediate product, 1,1-dimethoxy-1-chlorosilane, is then treated with ammonia to yield this compound:
CH3Si(OCH3)2Cl+NH3→CH3Si(OCH3)2NH2+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-1-methylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethoxy-1-methylsilanamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1-dimethoxy-1-methylsilanamine involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with different functional groups, facilitating the formation of stable complexes. This property is particularly useful in applications such as drug delivery, where the compound can enhance the stability and bioavailability of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxy-1-chlorosilane: Similar in structure but contains a chlorine atom instead of an amine group.
1,1-Dimethoxy-1-ethylsilanamine: Contains an ethyl group instead of a methyl group.
1,1-Dimethoxy-1-phenylsilanamine: Contains a phenyl group instead of a methyl group.
Uniqueness
1,1-Dimethoxy-1-methylsilanamine is unique due to its combination of methoxy and amine groups, which provide it with distinct reactivity and stability. This makes it particularly valuable in applications requiring stable and reactive organosilicon compounds.
Properties
CAS No. |
75732-37-5 |
|---|---|
Molecular Formula |
C3H11NO2Si |
Molecular Weight |
121.21 g/mol |
IUPAC Name |
(amino-methoxy-methylsilyl)oxymethane |
InChI |
InChI=1S/C3H11NO2Si/c1-5-7(3,4)6-2/h4H2,1-3H3 |
InChI Key |
KIJPSZVCBKINSU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)
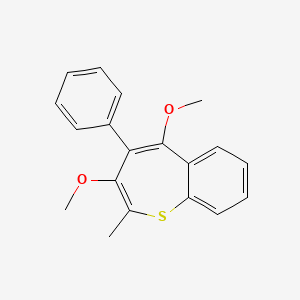
![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)

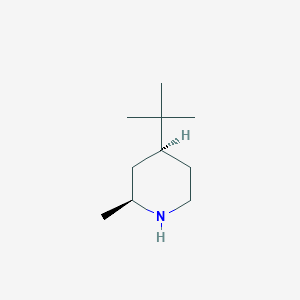
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)

